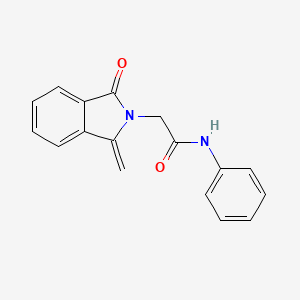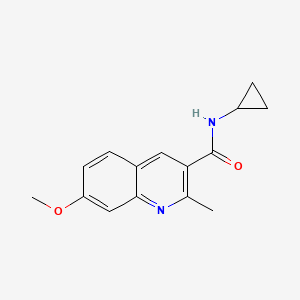
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole is a chemical compound that belongs to the benzimidazole family. It is a heterocyclic compound that contains a benzene ring fused to an imidazole ring. This compound has been found to have various applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole involves the inhibition of specific enzymes and receptors through binding to their active sites. This compound has been found to inhibit the activity of enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It also exhibits antagonistic activity against receptors such as adenosine receptors and histamine receptors.
Biochemical and Physiological Effects:
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole in lab experiments include its potency, selectivity, and reproducibility. It has been found to exhibit activity at low concentrations, making it a valuable tool for studying specific enzymes and receptors. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole. These include:
1. Further exploration of its potential applications in drug discovery, particularly in the development of new anticancer and anti-inflammatory agents.
2. Investigation of its mechanism of action at the molecular level, including its interactions with specific enzymes and receptors.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties in animal models and human clinical trials.
5. Identification of new analogs and derivatives of this compound with improved potency and selectivity.
Synthesis Methods
The synthesis of 1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole involves the reaction of 2-(pyridin-2-ylmethylsulfanyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
1-methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-13-8-3-2-7-12(13)16-14(17)18-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIFTNGURBGQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(pyridin-2-ylmethylsulfanyl)benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)

![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)


